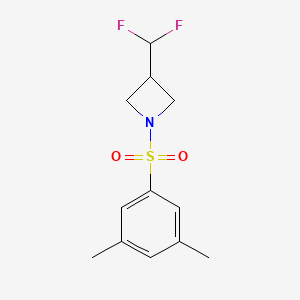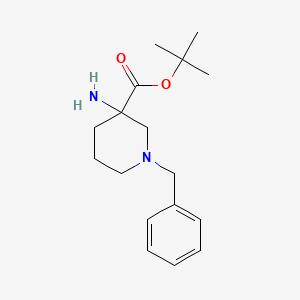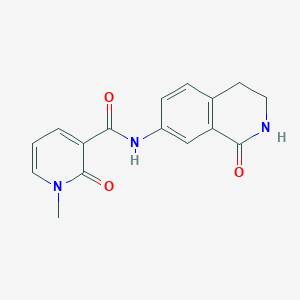
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
The study by Bacchi et al. (2005) explores the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions, leading to the formation of various heterocyclic derivatives including dihydropyridinones. This process involves 5-exo-dig cyclization modes and the potential for selective formation of compounds through acid treatment of intermediate derivatives, highlighting a synthetic pathway that could be relevant to the compound due to the structural similarity and potential for generating dihydropyridinone derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Pyrroloisoquinoline Derivatives Synthesis
Alizadeh and Zohreh (2008) describe an efficient synthetic route to 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives via a four-component reaction. This process involves the reaction of N-alkyl-3-oxobutanamides with isoquinoline, demonstrating a method to synthesize complex isoquinoline derivatives that could potentially be applied to the synthesis of the compound , given the structural features shared with isoquinoline derivatives (Alizadeh & Zohreh, 2008).
Cytotoxic Activity of Isoquinoline Derivatives
Bu et al. (2001) investigated the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which are structurally related to the compound . The study found that certain derivatives exhibited significant cytotoxicity and had potential as antineoplastic agents, suggesting that modifications to the isoquinoline core can lead to compounds with significant biological activity (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Synthesis of Tetrahydroisoquinoline Derivatives
Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating a detailed study of solvent effects on the reaction outcomes. This research provides insights into synthetic strategies for tetrahydroisoquinoline derivatives, which could be relevant for synthesizing compounds structurally similar to the one (Kandinska, Kozekov, & Palamareva, 2006).
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)18-11-5-4-10-6-7-17-14(20)13(10)9-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOXZNFKQWGOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
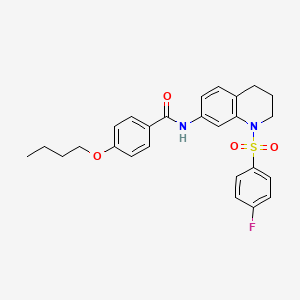

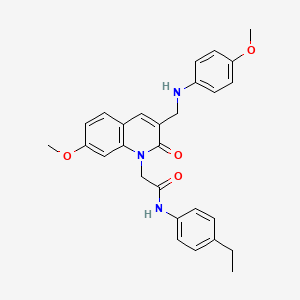
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)
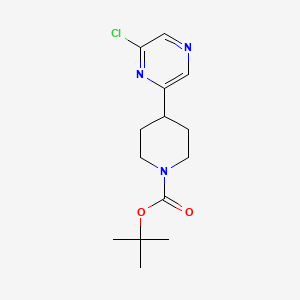

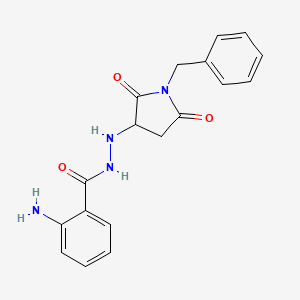
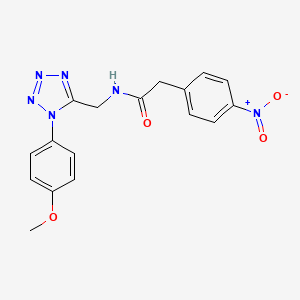
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)

